molecular formula C30H46O4 B1590484 3-Oxopomolic acid CAS No. 13849-90-6

3-Oxopomolic acid

Cat. No. B1590484
CAS RN: 13849-90-6
M. Wt: 470.7 g/mol
InChI Key: KQTSQSVDAUIWJH-UHFFFAOYSA-N
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Description

3-Oxopomolic acid (3-OPA) is a naturally occurring organic compound that can be found in many plants and animals. It is an important biochemical component of the biosynthesis of fatty acids, and it has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.

Scientific Research Applications

3-Oxopomolic Acid: A Comprehensive Analysis of Scientific Research Applications

Cholesterol Regulation: 3-Oxopomolic acid has been identified as a triterpenoid that significantly inhibits cholesterol ester accumulation. It suppresses the activity of acyl coenzyme A:cholesterol acyltransferase (ACAT), which is crucial in cholesterol regulation within the body .

Antiviral Properties: Research indicates that 3-Oxopomolic acid exhibits increased anti-HSV-1 (Herpes Simplex Virus type 1) activity in vitro. It is suggested to be four to ten times as potent as corresponding parent 3-hydroxy compounds in combating viral infections .

Enzyme Inhibition: A study has revealed that 3-Oxopomolic acid derived from Malus domestica (Fuji apples) can act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in various biological processes including inflammation and blood pressure regulation .

Potential Therapeutic Applications: The inhibitory and antiviral activities of 3-Oxopomolic acid suggest potential therapeutic applications, particularly in the development of treatments for conditions related to cholesterol metabolism and viral infections.

Food Industry Applications: While not directly linked to 3-Oxopomolic acid, research on exopolysaccharides produced by lactic acid bacteria, which share similar chemical characteristics, indicates potential applications in enhancing the texture and rheological properties of fermented food products .

Safety and Hazards

Avoid contact with eyes, skin, ingestion, and inhalation. Keep away from sources of ignition .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSQSVDAUIWJH-OOPGADJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317909
Record name Pomonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopomolic acid

CAS RN

13849-90-6
Record name Pomonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13849-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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